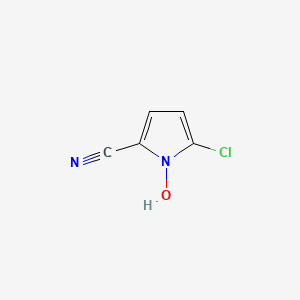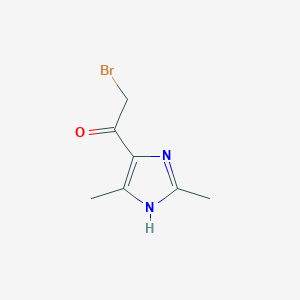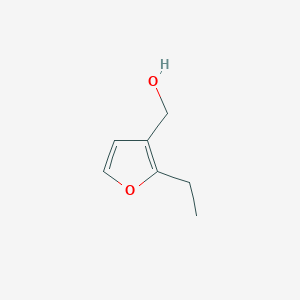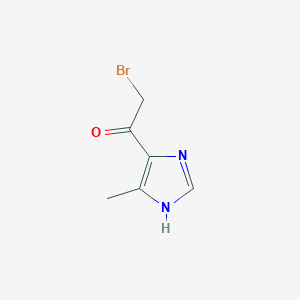
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone
Descripción general
Descripción
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is a chemical compound used in scientific research. It is a derivative of imidazole and is commonly used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is not well understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. This inhibition leads to the disruption of cellular processes, which can result in the death of cancer cells or the inhibition of the growth of infectious agents.
Biochemical and Physiological Effects
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal activity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone in lab experiments include its ease of synthesis and its ability to be used as a building block for the synthesis of other compounds. However, its limitations include its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are various future directions for the use of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone in scientific research. One direction is the synthesis of new imidazole-based compounds with improved biological activity. Another direction is the development of new methods for the synthesis of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone and other imidazole-based compounds. Additionally, the use of 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone in drug delivery systems is an area of research that has potential for future development.
Conclusion
In conclusion, 2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is a chemical compound used in scientific research as a building block for the synthesis of other compounds. It has various scientific research applications, including the development of potential therapeutics for various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of research that are of interest to scientists.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone is used in scientific research as a building block for the synthesis of other chemical compounds. It is commonly used in the synthesis of imidazole-based compounds that have biological activity. These compounds are used as potential therapeutics for various diseases such as cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-bromo-1-(5-methyl-1H-imidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZTZQDWMOWTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594407 | |
| Record name | 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone | |
CAS RN |
82982-54-5 | |
| Record name | 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)

![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)

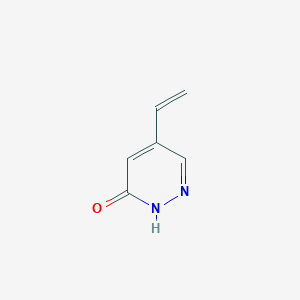
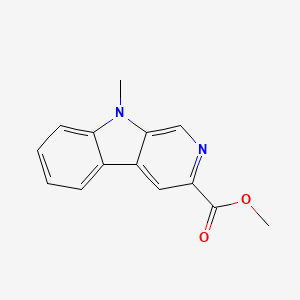

![Acridine, 9-[(4-chlorobutyl)thio]-](/img/structure/B3358877.png)
